Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
Overview
Description
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2 It is a derivative of cyclobutane, featuring a bromomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through the bromination of methyl 3-methylenecyclobutane-1-carboxylate. The bromination reaction typically involves the use of bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) at room temperature . The reaction yields a mixture of diastereoisomers, which can be separated by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of methylenecyclobutane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is a typical reagent for dehydrobromination reactions.
Major Products
Substitution: Products include azido or thiol-substituted cyclobutane derivatives.
Elimination: Major products are methylenecyclobutane derivatives, which can further undergo additional transformations.
Scientific Research Applications
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)cyclobutane-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylenecyclobutane-1-carboxylate: A precursor in the synthesis of methyl 3-(bromomethyl)cyclobutane-1-carboxylate.
3-Bromomethylcyclobutane-1-carbonitrile: Another bromomethyl-substituted cyclobutane derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a bromomethyl group and a carboxylate ester group, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of synthetic applications and the development of novel compounds with diverse properties.
Properties
IUPAC Name |
methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGANZNOSVEEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544394 | |
Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-95-5 | |
Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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